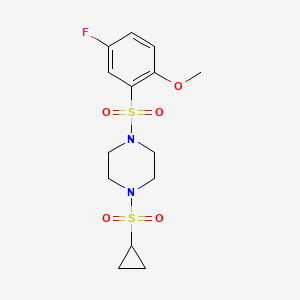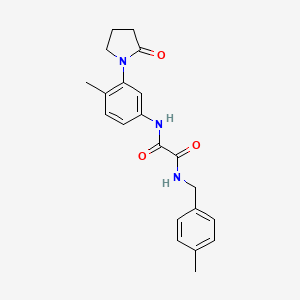
6-Chloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one, also known as CDCP, is a synthetic compound that belongs to the class of flavonoids. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Adsorption and Surface Interaction Studies
- Adsorption on Cu(111) Surface: A study by Altarawneh et al. (2008) examined the interaction between 2-chlorophenol and the Cu(111) surface using density functional theory. This research is part of efforts to understand the catalyzed formation of dioxin compounds on clean copper surfaces, demonstrating how surface chemistry can be critical in environmental processes and catalysis Altarawneh et al., 2008.
Photolytic Degradation Studies
- Dechlorination of Polychlorinated Biphenyls: Research by Nishiwaki et al. (1979) explored the photolytic dechlorination of polychlorinated biphenyls in neutral and alkaline alcoholic solution, shedding light on the reactivity and selectivity towards dechlorination, which is vital for understanding environmental remediation processes Nishiwaki et al., 1979.
Mechanistic Insights into Environmental Pollutants
- Formation Mechanism of PCDD/Fs: Pan et al. (2013) provided new insights into the formation mechanism of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenol precursors, crucial for environmental science to mitigate these pollutants Pan et al., 2013.
Photocatalytic Oxidation Research
- Photocatalyzed Oxidation of Dichlorophenol: Tang and Huang (1995) studied the photocatalytic oxidation of 2,4-dichlorophenol by CdS in different pH conditions, offering insights into photocatalytic degradation pathways relevant for environmental cleanup strategies Tang & Huang, 1995.
Structural and Molecular Studies
- Crystal Structure Analysis: Du et al. (2010) reported on the crystal structure of a related chlorophenyl compound, which helps in understanding the molecular geometry and interactions critical for material science and pharmaceutical research Du et al., 2010.
Propiedades
IUPAC Name |
6-chloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3O2/c22-13-7-9-18-16(10-13)19(12-4-2-1-3-5-12)20(21(25)26-18)15-8-6-14(23)11-17(15)24/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUUMFSIXSWHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-cyclopentyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2915005.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-6-carboxylic acid](/img/structure/B2915008.png)
![1-Cyclohexyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2915010.png)






![Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate](/img/structure/B2915024.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2915026.png)
